molecular formula C12H12ClN3O B14870548 (Z)-2-(4-chlorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-(4-chlorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14870548
M. Wt: 249.69 g/mol
InChI Key: OEYHBKKMNKBTAL-UHFFFAOYSA-N
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Description

(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 1H-pyrrole-1-carboxaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
  • (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
  • (Z)-2-(4-methylphenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Uniqueness

(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H12ClN3O/c13-10-5-3-9(4-6-10)11(12(14)15-17)16-7-1-2-8-16/h1-8,11,17H,(H2,14,15)

InChI Key

OEYHBKKMNKBTAL-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C(C2=CC=C(C=C2)Cl)/C(=N/O)/N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=C(C=C2)Cl)C(=NO)N

Origin of Product

United States

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